molecular formula C11H23N3S B1478751 2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine CAS No. 2090371-03-0

2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine

Cat. No. B1478751
CAS RN: 2090371-03-0
M. Wt: 229.39 g/mol
InChI Key: CNNZOVHAUUGPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of TASP0433864 involves several steps, including the cyclization of 2-methoxyethanamine with 4-methylthioaniline to form 4-(methylthio)-2-(2-methoxyethyl)aniline, which is then reacted with piperazine to form 2-(4-(methylthio)-2-(2-methoxyethyl)phenyl)piperazine. This compound is then treated with hydrogen sulfide to form TASP0433864.


Molecular Structure Analysis

The molecular formula of “2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine” is C11H23N3S. The molecular weight is 229.39 g/mol. The InChI is InChI=1S/C11H23N3S/c12-3-4-13-5-7-14(8-6-13)11-1-9-15-10-2-11/h11H,1-10,12H2.


Physical And Chemical Properties Analysis

TASP0433864 is a white to off-white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. It has a melting point of 108-109°C and a boiling point of 409.38°C at 760 mmHg.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic chemistry often explores the synthesis and reactivity of compounds containing piperazine and thiopyran moieties. For example, a study by Vasileva et al. (2018) discusses the decyclization reactions of certain compounds to yield piperazine derivatives, highlighting the versatility of piperazine in chemical transformations Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018. Similarly, synthesis strategies involving piperazine can lead to various organic compounds with potential applications in drug development and materials science.

Materials Science and Catalysis

Compounds containing piperazine units are investigated for their potential in materials science, particularly in the development of polymeric materials and catalysts. For instance, Taniguchi et al. (2020) examined piperazine-immobilized polymeric membranes for CO2 capture, demonstrating the utility of piperazine derivatives in environmental applications and gas separation technologies Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020.

Safety and Hazards

There is no hazardous surcharge associated with this product . It is intended for research use only and is not designed for human or veterinary use .

Biochemical Analysis

Biochemical Properties

2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the piperazine ring in the compound can form hydrogen bonds with biological targets, influencing enzyme activity and protein interactions . The primary amine group in the compound can act as a nucleophile, participating in nucleophilic substitution reactions

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions can impact cell signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, influencing their activity and function. For example, the piperazine ring can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the primary amine group can participate in nucleophilic substitution reactions, altering the structure and function of target biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and protein interactions . At high doses, toxic or adverse effects may be observed, including changes in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to participate in nucleophilic substitution reactions and form hydrogen bonds with biomolecules plays a significant role in its metabolic activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for understanding the compound’s distribution within the body and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

2-[4-(thian-4-yl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3S/c12-3-4-13-5-7-14(8-6-13)11-1-9-15-10-2-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZOVHAUUGPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
Reactant of Route 4
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
Reactant of Route 5
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
Reactant of Route 6
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.